α-リノレン酸エタノールアミド

概要

説明

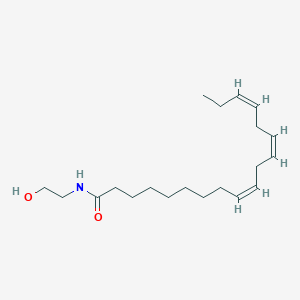

α-リノレン酸エタノールアミドは、動物と植物の両方の細胞膜に自然に存在する脂質化合物であるN-アシルエタノールアミドファミリーの一員です。 これらの化合物は、膜結合リン脂質であるN-アシルホスファチジルエタノールアミンの構成要素です 。 α-リノレン酸エタノールアミドは、アラキドン酸部分をα-リノレン酸に置き換えたエンドカンナビノイドです .

科学的研究の応用

.alpha.-Linolenoyl Ethanolamide has several scientific research applications:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Investigated for its role as an endocannabinoid and its effects on cellular signaling pathways.

Medicine: Potential therapeutic applications due to its anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of nonionic surfactants and other industrial applications.

作用機序

α-リノレン酸エタノールアミドは、体内のカンナビノイド受容体に結合することでその効果を発揮します。これは、様々な生理学的プロセスを調節するエンドカンナビノイドシステムの一部です。 この化合物はカンナビノイド受容体に結合し、その活性を調節し、痛み、炎症、神経保護に関与するシグナル伝達経路に影響を与えます .

準備方法

α-リノレン酸エタノールアミドは、メチルリノレアートとエタノールアミンを触媒としてメトキシドナトリウムを用いてアミド化反応させることで合成できます。 反応は30℃で1時間行い、高収率で化合物が得られます 。この方法はスケーラブルで効率的であるため、工業生産に適しています。

化学反応の分析

α-リノレン酸エタノールアミドは、次のような様々な化学反応を起こします。

酸化: ヒドロキシルラジカルとオゾンと反応し、シス異性体とトランス異性体の異なる速度定数と半減期をもたらします.

還元: この化合物では一般的に報告されていません。

置換: 特に強い求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件には、ヒドロキシルラジカル、オゾン、メトキシドナトリウムなどがあります。 これらの反応から生成される主な生成物には、酸化された誘導体と置換されたエタノールアミドが含まれます .

4. 科学研究での応用

α-リノレン酸エタノールアミドは、科学研究で様々な用途があります。

化学: 脂質の挙動と相互作用を研究するためのモデル化合物として使用されます。

生物学: エンドカンナビノイドとしての役割と、細胞シグナル伝達経路への影響について調査されています.

類似化合物との比較

α-リノレン酸エタノールアミドと類似の化合物には以下のようなものがあります。

リノール酸エタノールアミド: α-リノレン酸の代わりにリノール酸が含まれています。

オレイン酸エタノールアミド: オレイン酸が含まれています。

パルミチン酸エタノールアミド: パルミチン酸が含まれています。

α-リノレン酸エタノールアミドは、α-リノレン酸部分を持つため、独特です。これは、カンナビノイド受容体との相互作用や生物学的活性に独特の特徴を与えています .

特性

IUPAC Name |

(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJXRRXWHSHZPU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694017 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Linolenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57086-93-8 | |

| Record name | alpha-Linolenoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

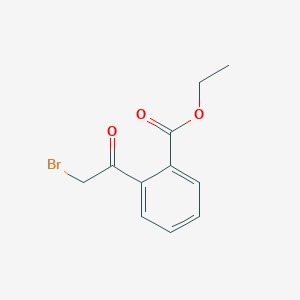

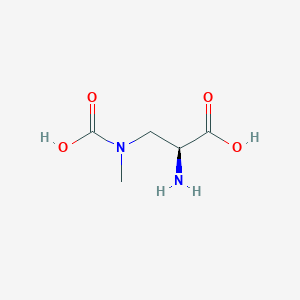

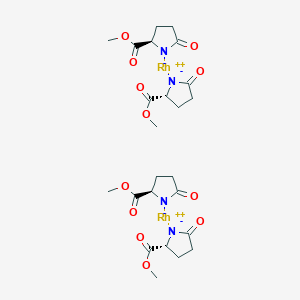

Feasible Synthetic Routes

Q1: How does dietary fat composition influence plasma ALEA levels?

A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)